N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-5-18-8-6-7-10(18)12-16-11(20-17-12)9-15-13(19)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNLJFETCSARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide typically involves a multi-step reaction sequence:
Formation of the Pyrrole-oxadiazole Intermediate: : The synthesis begins with the reaction between 1-ethyl-2-bromo-pyrrole and an appropriate hydrazide to form the pyrrole-oxadiazole intermediate under acidic or basic conditions.
Coupling Reaction: : The intermediate is then coupled with pivalic acid or its derivatives under dehydrating conditions (e.g., with DCC or EDC) to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimization of the aforementioned synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Continuous flow chemistry and advanced purification techniques (e.g., crystallization, chromatography) would be employed to achieve scalable and sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially yielding oxadiazole N-oxides or derivatives thereof.
Reduction: : Reduction reactions can reduce the oxadiazole ring to yield corresponding amines or other reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions at various positions on the pyrrole or oxadiazole rings can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide, peracids, or other peroxy reagents.
Reduction: : Common reducing agents include hydrides such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions for substitution reactions would vary depending on the substituents involved, often requiring acidic or basic catalysts.
Major Products
The products formed from these reactions would vary significantly based on the nature of the reagents and conditions employed. major products typically involve modifications to the oxadiazole and pyrrole rings, resulting in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
This compound is used in organic synthesis as a building block for the construction of more complex molecules, particularly in the design of heterocyclic compounds with potential pharmacological activity.
Biology
In biological research, derivatives of this compound are studied for their interactions with biological macromolecules, contributing to the development of new biochemical probes and diagnostic tools.
Medicine
The unique structure of this compound allows it to serve as a lead compound in medicinal chemistry for the development of new therapeutic agents, particularly those targeting enzymes or receptors within specific biological pathways.
Industry
In industrial applications, this compound can be used in the synthesis of specialized materials, including polymers and other advanced materials with unique properties.
Mechanism of Action
The biological activity of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to the active site of the target, thereby modulating its activity. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Oxadiazole-Based Derivatives
a) 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Structure : Features a 3-isopropyl-oxadiazole core linked to a pyrimidine-pyrazole scaffold via a propanamide bridge.
- Synthesis: Synthesized in 47% yield via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine .
- Mass Data : ESI-MS m/z 342.2 [M + H]+; HR-ESI-MS confirms molecular weight .
- Application : Investigated as a CFTR potentiator, indicating relevance in ion channel modulation .
Comparison :
- The pivalamide group may confer greater metabolic stability compared to the propanamide linker in Z2194302853.
b) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Structure : Contains a 4-fluorophenyl-substituted oxadiazole linked to a piperidine-carboxamide moiety.
- Activity : Demonstrated high binding affinity for tuberculosis-related targets and optimal pharmacophoric properties .
- Key Feature : The fluorophenyl group enhances aromatic stacking interactions, a property absent in the target compound .
Comparison :
Pivalamide-Containing Pyridine Derivatives (Catalog Compounds)
Several pyridine derivatives with pivalamide groups are commercially available, though their structures differ significantly from the target compound:
Comparison :
- These compounds share the pivalamide group but lack the oxadiazole-pyrrole scaffold.
Antituberculosis Oxadiazole-Tetrazole Hybrids
- Example : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
- Activity : High binding affinity to Mycobacterium tuberculosis targets due to dual heterocyclic motifs .
- Structural Contrast : The tetrazole ring provides additional hydrogen-bonding sites, unlike the target compound’s pyrrole-oxadiazole system.
Biological Activity
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is a compound of interest due to its potential biological activities. The structure features a pyrrole ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing pyrrole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrrole derivatives demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
Antitumor Activity
Pyrrole-based compounds have been investigated for their antitumor effects. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspases and modulation of cell cycle regulators.
Antihypertensive Effects
Pyrrole derivatives have been noted for their antihypertensive properties. Similar compounds have shown efficacy in lowering blood pressure in spontaneously hypertensive rats through vasodilation and modulation of the renin-angiotensin system.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- DNA Interaction : Pyrrole derivatives often bind to DNA or RNA, interfering with replication and transcription processes.
- Cell Membrane Disruption : The lipophilicity of the compound may allow it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrrole-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). This compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, indicating promising antibacterial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | MRSA |
| Compound B | 32 | MRSA |
| N-Pivalamide | 32 | MRSA |
Study 2: Antitumor Activity Assessment
In vitro assays using human breast cancer cell lines (MCF7) demonstrated that N-pivalamide induced significant apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis.
| Concentration (µM) | % Apoptosis |
|---|---|
| 0 | 5% |
| 25 | 15% |
| 50 | 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
